molecular formula C9H7NaO2 B018509 Sodium cinnamate CAS No. 538-42-1

Sodium cinnamate

Cat. No.: B018509
CAS No.: 538-42-1
M. Wt: 170.14 g/mol
InChI Key: DXIHILNWDOYYCH-UHDJGPCESA-M
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Description

Sodium cinnamate, also known as 3-Phenylpropanoic acid sodium salt, is a sodium salt of cinnamic acid. It is a white, odorless, crystalline solid that is soluble in water and ethanol. It is used in the food industry as a flavoring agent and preservative. It is also used in the pharmaceutical and cosmetic industries as a preservative and fragrance. This compound is an important intermediate in the synthesis of various compounds, such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid esters.

Scientific Research Applications

Non-Linear Optical Applications

Sodium cinnamate has shown potential in non-linear optical (NLO) applications. A study demonstrated that incorporating sodium into the growth medium of cinnamic acid increases its thermal stability, making it suitable for NLO applications up to 180°C (Madhurambal et al., 2010).

Photoswitchable Hydrotrope

This compound has been explored as a photoswitchable hydrotrope, which means it can change its solubilizing properties upon exposure to light. This characteristic has been used to facilitate the recovery of various solutes from aqueous solutions without dilution, making it potentially useful in the extraction of natural compounds like forskolin and curcumin (Devendra & Gaikar, 2012).

Photoactivity in Layered Double Hydroxides

This compound has been used to create photoactive intercalates in layered double hydroxides. These intercalates could have applications in photocatalysis or as photoresponsive materials (Valim et al., 1992).

Impact on Molecular Structure

Research on the impact of sodium on the electronic structure of cinnamic acid revealed systematic shifts in spectroscopic signatures, offering insights into molecular interactions and reactivity of this compound complexes (Kalinowska et al., 2010).

Crystallization Studies

This compound has been studied in crystallization processes, particularly in the formation of curcumin and cinnamic acid crystals. Understanding the influence of hydrotropes like this compound on crystal morphology is vital for applications in materials science and pharmaceuticals (Rathi & Gaikar, 2018).

Catalysis and Synthesis

Several studies have focused on using this compound as a raw material in catalytic processes to synthesize compounds like benzyl cinnamate. These studies provide valuable insights into reaction conditions, catalysts, and yields, which are crucial for industrial applications (De-jiang, 2004).

Safety and Hazards

When handling sodium cinnamate, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Sodium cinnamate has been found to be more favorable for the biosynthesis of cinnamylamine than cinnamic acid . This discovery opens up new possibilities for the use of this compound in the biosynthesis of other compounds .

Biochemical Analysis

Biochemical Properties

Sodium cinnamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, cinnamic acid, from which this compound is derived, is involved in the synthesis of lignins, a type of complex organic polymer . This interaction plays a crucial role in the growth and development of plants .

Cellular Effects

This compound can influence various types of cells and cellular processes. It has been reported to have antimicrobial and antifungal activities . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, cinnamic acid, the parent compound of this compound, has been reported to uncouple the energy transducing membrane, stimulating non-specific membrane permeability .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, cinnamic acid, from which this compound is derived, has been reported to interact with the ergosterol present in the fungal plasmatic membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been reported that this compound increases the thermal stability of materials, making it suitable for possible non-linear optical applications up to 180°C .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific studies detailing the threshold effects, toxic effects, or adverse effects at high doses of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, cinnamic acid, from which this compound is derived, is a precursor for the production of various polyphenols and lignins .

Subcellular Localization

Related compounds, such as cinnamic acid, have been reported to be localized to the endoplasmic reticulum in plants .

Properties

IUPAC Name

sodium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIHILNWDOYYCH-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-82-9 (Parent)
Record name Sodium cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060223
Record name 2-Propenoic acid, 3-phenyl-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-42-1
Record name Sodium cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does sodium cinnamate exhibit insecticidal activity?

A1: Yes, research suggests that this compound demonstrates insecticidal properties, particularly against Argentine worker ants (Linepithema humile). Studies indicate that exposure to this compound powder resulted in significantly higher mortality rates compared to controls and other tested compounds like boric acid. []

Q2: How does this compound affect flavonoid production in plant cell cultures?

A2: this compound has been shown to stimulate flavonoid biosynthesis in Scutellaria baicalensis Georgii cultures. The addition of this compound at a concentration of 5 mg/L significantly increased the production of baicalin and baicalein, indicating its potential as a precursor or elicitor in plant cell culture systems. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C9H7NaO2 and a molecular weight of 170.14 g/mol.

Q4: Can this compound be incorporated into UV-responsive materials?

A4: Yes, studies have explored the use of this compound in the development of UV-responsive materials. Research suggests that this compound can be intercalated into layered double hydroxide (LDH) materials. Upon UV irradiation, while the interlayer cinnamate forms dimers, the composite material retains its UV absorbability, particularly in the UV-B region. This property makes these composites potentially valuable for applications like UV-protective coatings. []

Q5: How does the substituent position of methoxy groups in cinnamates affect their interaction with surfactants?

A5: Research indicates that the position of methoxy substituents on cinnamates influences their interaction with surfactants like trimethylene-1,3-bis(dodecyldimethylammonium bromide) (12-3-12·2Br-). This difference in interaction consequently impacts the phase behavior and UV light-responsive properties of the resulting mixed systems. For example, the specific methoxy position can influence the critical micelle concentration (CMC) and the formation of wormlike micelles. []

Q6: Can this compound be used in the synthesis of benzyl cinnamate under microwave irradiation?

A6: Yes, several studies confirm the successful synthesis of benzyl cinnamate using this compound as a starting material under microwave irradiation. These reactions often employ phase transfer catalysts such as tetrabutylammonium bromide (TBAB) [, ], tetrabutylammonium chloride (TBAC) [, ], hexadecy trimethylammonium bromide (HTAB) [, ], hexadecy trimethylammonium chloride (HTAC) [, , ], or benzyltriethylammonium chloride (TEBA) [].

Q7: How do factors like the amount of catalyst, microwave power, and irradiation time influence the yield of benzyl cinnamate?

A7: Studies demonstrate that optimizing the reaction conditions is crucial for maximizing the yield of benzyl cinnamate. Factors such as the type and amount of catalyst [, , , , , ], microwave power [, , , , , ], and irradiation time [, , , , , ] have all been shown to significantly influence reaction yield.

Q8: Can spray drying be used to prepare alkali metal cinnamate powders with enhanced properties?

A9: Yes, research indicates that spray drying is a viable method for preparing alkali metal cinnamate powders, including this compound. The resulting powders exhibit desirable characteristics such as high flowability, low dust formation, low viscosity, improved dissolution rates, and favorable organoleptic properties. []

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